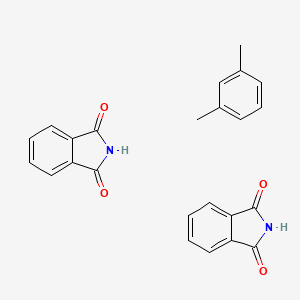

M-Xylene bis-phthalimide

Description

Evolution of Imide Chemistry in Advanced Organic Synthesis

The imide functional group, which consists of two acyl groups bonded to a nitrogen atom, is a cornerstone of modern organic chemistry. wikipedia.org Initially recognized for their stability, imides have evolved into versatile and valuable intermediates in advanced organic synthesis. numberanalytics.com Their reactivity, influenced by the electronic and steric nature of the acyl groups and the nitrogen atom, allows for a wide range of transformations including nucleophilic additions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions. numberanalytics.com

The development of innovative synthetic methodologies has expanded the utility of imides. They are now central to the construction of complex molecules and are used in the development of more efficient and sustainable synthetic processes, such as catalytic reactions and flow chemistry. numberanalytics.com Furthermore, cyclic imides are recognized as important structural motifs in molecules with notable pharmacological properties and are widely used for further functionalization through various chemical transformations. researchgate.net The ability to synthesize a diverse library of compounds, often in just one or two steps, highlights the advanced state of imide chemistry. researchgate.net This evolution has cemented the role of imides, and by extension bis-imides, as privileged structures and essential building blocks in contemporary synthesis. scirp.orgthieme-connect.com

Structural Attributes of Bis-Phthalimide Systems in Molecular Design

The molecular architecture of bis-phthalimide systems is defined by two key components: the planar, rigid phthalimide (B116566) units and the linker that connects them. The phthalimide group itself is a highly polar, aromatic structure. wikipedia.orgnih.gov This inherent rigidity and planarity make it prone to engaging in non-covalent interactions, particularly π-π stacking, which are fundamental to the design of self-assembling systems and crystal engineering. nih.govnih.gov

Current Research Trajectories in M-Xylene (B151644) Bis-Phthalimide Analogues

M-Xylene bis-phthalimide, with its specific angled geometry, serves as a valuable intermediate and structural motif in current chemical research. A primary application is in the field of polymer chemistry, where it acts as a monomer or a precursor to monomers for high-performance polyimides. osti.gov

Current research often focuses on synthesizing analogues to tailor material properties for specific applications. This can involve creating donor-acceptor systems by linking the bis-imide structure to other electronically active units, such as oligothiophenes or perylene (B46583) bisimides, for applications in organic electronics. researchgate.net Another trajectory involves using the bis-phthalimide scaffold to create complex ligands for coordination chemistry. The rigid phthalimide groups, held in a specific orientation by the m-xylene bridge, can coordinate with metal ions to form well-defined one-, two-, or three-dimensional coordination polymers. rsc.org Researchers are also exploring the synthesis of novel analogues for biological evaluation, where the bis-phthalimide structure serves as a core scaffold. ijfans.orgnih.gov These studies highlight the versatility of the this compound framework as a foundational component for developing new functional materials and molecules.

Significance of the M-Xylene Bridging Moiety in Bis-Imide Architectures

The choice of the bridging moiety in a bis-imide system is a critical design element that profoundly influences the molecule's properties. The m-xylene linker is particularly significant due to the specific geometry it imparts. The 1,3-substitution pattern of the methyl groups on the benzene (B151609) ring creates a distinct, non-linear angle between the two phthalimide units. wikipedia.orgmdpi.com This "bent" conformation contrasts sharply with the linear geometry imposed by a p-xylene (B151628) bridge or the more crowded arrangement from an o-xylene (B151617) bridge.

This defined angular structure is crucial in polymer science, as it disrupts close chain packing, which can improve the solubility and processability of the resulting polyimides while maintaining good thermal stability. google.com In supramolecular chemistry and crystal engineering, the m-xylene bridge pre-organizes the phthalimide groups, directing the formation of specific cyclic or polymeric structures through intermolecular interactions. The use of xylyl linkers is a common strategy for creating bis(imidazole) and bis-imide monomers for various applications, including high-performance polymers for gas separation membranes and coordination polymers. osti.gov Comparative studies on dimers with m-xylene versus other linkers have shown that the nature of the bridge can dramatically alter electronic properties and biological activity, underscoring the linker's critical role in determining the ultimate function of the molecule. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione | nih.gov |

| Molecular Formula | C₂₄H₁₆N₂O₄ | nih.gov |

| Molecular Weight | 396.4 g/mol | nih.gov |

| Exact Mass | 396.11100700 Da | nih.gov |

| Polar Surface Area | 74.8 Ų | nih.gov |

| LogP | 3.15 | chemsrc.com |

| CAS Number | 27199-63-9 | nih.gov |

Table 2: Properties of Precursor Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density |

| m-Xylene | C₈H₁₀ | 106.16 | -48 | 139 | 0.86 g/mL |

| m-Xylylenediamine (B75579) | C₈H₁₂N₂ | 136.19 | 14 | 247 | 1.032 g/cm³ |

Sources: wikipedia.orgwikipedia.orgnih.gov

Properties

Molecular Formula |

C24H20N2O4 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

isoindole-1,3-dione;1,3-xylene |

InChI |

InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3 |

InChI Key |

DFQHXCSIBHACJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for M Xylene Bis Phthalimide and Diverse Bis Phthalimide Derivatives

Classical Condensation Approaches for Imide Formation

The cornerstone of phthalimide (B116566) synthesis lies in condensation reactions that unite a phthalic anhydride (B1165640) source with an amine. These methods are valued for their reliability and are often scalable for industrial production.

Dehydrative Condensation of Phthalic Anhydride with Diamines

The direct reaction between phthalic anhydride and a diamine is a fundamental method for producing bis-phthalimides. In this reaction, two molecules of phthalic anhydride react with one molecule of a diamine, such as m-xylylenediamine (B75579), to form the corresponding bis-phthalimide with the elimination of two molecules of water.

The traditional synthesis of M-Xylene (B151644) bis-phthalimide involves the thermal condensation of m-xylylenediamine with phthalic anhydride. This process is typically conducted at high temperatures, generally in the range of 180–200°C, over a period of 4 to 6 hours, achieving high conversion rates of 95–98%. The reaction can be carried out by refluxing the reactants in a solvent like acetic acid. masterorganicchemistry.com The general reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of bis-phthalimides from phthalic anhydride and a generic diamine.

Research has shown that the reaction between phthalic anhydride and various diamines, including 4,4′-sulfonyldianiline and 4-methylbenzene-1,3-diamine, proceeds efficiently when refluxed in acetic acid for approximately two hours. masterorganicchemistry.com The resulting bisphthaldicarboximide derivatives are then isolated upon cooling and recrystallization. masterorganicchemistry.com

Synthesis via Phthalic Anhydride and Primary Amines in Optimized Conditions

The condensation of phthalic anhydride with primary amines to form N-substituted phthalimides is one of the most important and widely used methods in organic synthesis. nih.gov While effective, the classical approach often requires harsh conditions, such as high temperatures. Consequently, significant research has focused on optimizing these conditions to improve efficiency, reduce reaction times, and lower energy consumption.

Microwave irradiation has emerged as a powerful tool for accelerating this synthesis. For instance, the reaction of m-xylylenediamine and phthalic anhydride in dimethylformamide (DMF) with sodium acetate (B1210297) as a catalyst can achieve a 92% yield in just 4-5 minutes under 800 W microwave irradiation. This drastic reduction in reaction time from hours to minutes is attributed to the efficient and uniform heating provided by microwaves.

Catalysis also plays a crucial role in optimization. The use of catalysts such as quaternary ammonium (B1175870) salts (at 0.5–1.0 wt%) can increase the rate of imidization by up to 40% by facilitating the removal of the water byproduct. researchgate.net Other catalytic systems, including Lewis acids like tantalum(V) chloride-silica gel under microwave conditions and the use of reusable clay catalysts like Montmorillonite-KSF, have been developed to promote the reaction under milder conditions and with greater selectivity. nih.gov

Below is a data table summarizing various optimized conditions for phthalimide synthesis.

| Amine Reactant | Conditions | Catalyst | Yield | Reaction Time |

|---|---|---|---|---|

| m-Xylylenediamine | Thermal (180–200°C) | None | 95–98% | 4–6 hours |

| m-Xylylenediamine | Microwave (800 W) | Sodium Acetate in DMF | 92% | 4–5 minutes |

| Various Primary Amines | Microwave Irradiation | TaCl5-Silica Gel | High | Short |

| Various Diamines | Reflux | Acetic Acid (Solvent) | Good to Moderate | ~2 hours |

| Substituted Phthalic Anhydride + Organic Diamine | Thermal | Quaternary Ammonium/Phosphonium (B103445) Salt | >99% Conversion | < 6 hours |

Cyclization Reactions Employing Bifunctional Aromatic Amine Precursors

An alternative to direct condensation involves a two-step approach where an intermediate amic acid is first formed and then cyclized. This method is particularly useful when employing bifunctional precursors. For example, phthalic anhydride can react with a compound containing both an amine and another functional group, such as an amide (e.g., glycinamide).

In the first step, the primary amine of the bifunctional precursor reacts with phthalic anhydride, typically in a solvent like pyridine (B92270) under reflux, to open the anhydride ring and form the corresponding amic acid intermediate. nih.gov This intermediate is then isolated. In the second step, the amic acid undergoes a dehydrative ring closure (cyclization) to form the final imide. This cyclization is often promoted by reagents like acetic anhydride in the presence of anhydrous sodium acetate. nih.gov This method allows for more controlled synthesis and the introduction of diverse functionalities into the final phthalimide structure.

Catalytic Strategies in Bis-Phthalimide Synthesis

To overcome the often harsh conditions of classical condensation, modern catalytic strategies have been developed. These methods frequently involve transition metals that can facilitate the formation of carbon-nitrogen bonds under milder conditions, offering alternative synthetic pathways with different substrate scopes.

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition-metal catalysis has become a powerful tool for constructing C-N bonds, providing alternatives to traditional nucleophilic substitution or condensation reactions. rsc.orgibs.re.kr For phthalimide synthesis, catalysts based on nickel, copper, palladium, and rhodium have been successfully employed. nih.gov

These reactions often proceed through mechanisms involving C-H bond activation or the coupling of pre-functionalized substrates. nih.govnih.gov Examples include:

Nickel-Catalyzed Coupling: The coupling of isocyanates with ortho-iodobenzenes can produce N-substituted phthalimides. The catalytic cycle involves the oxidative addition of the nickel catalyst to the C-I bond, followed by isocyanate insertion and intramolecular imidation. nih.gov

Copper-Catalyzed Oxidation: An efficient system using a copper catalyst and tert-butyl hydroperoxide (TBHP) can be used to construct phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov Another copper-catalyzed method involves the oxidative reaction of ketones and amines, where an intermediate phthalic anhydride is formed in situ, which then reacts with an amine. nih.gov

Rhodium-Catalyzed C-H Activation: A rhodium catalyst can facilitate the cyclization reaction between benzoic acids and isocyanates. This reaction proceeds via an ortho-C–H activation of the benzoic acid, followed by amination and cyclization to yield the N-substituted phthalimide. nih.gov

This table summarizes key transition metal-catalyzed approaches to phthalimide synthesis.

| Metal Catalyst | Reactants | Key Reaction Type |

|---|---|---|

| Nickel | Isocyanates + ortho-Iodobenzenes | Coupling/Imidation |

| Copper | Arene-fused Cyclic Amines + Oxidant | Oxidation |

| Copper | Ketones + Amines + O2 | Oxidative C-C Cleavage & C-N Formation |

| Rhodium | Benzoic Acids + Isocyanates | ortho-C–H Activation/Amination |

| Palladium | N-substituted 2-Iodobenzamides + Phenyl Formate | Carbonylative Cyclization |

While gold catalysis is a prominent and powerful tool in modern organic synthesis for various transformations, including C-N bond formation and the synthesis of α-keto imides via alkyne oxidation, its specific application for the synthesis of phthalimides via the direct oxidative amination of arenes is not a widely established or reported methodology in the reviewed scientific literature.

Palladium-Catalyzed Hydroamination and Related Processes

Palladium catalysis offers a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of imides. While direct palladium-catalyzed hydroamination for bis-phthalimide synthesis is not extensively documented, related palladium-catalyzed processes such as aminocarbonylation and cyclization reactions provide a framework for constructing the phthalimide core. nih.govorganic-chemistry.org These methods typically involve the reaction of an amine with a suitable precursor, facilitated by a palladium catalyst.

For instance, palladium-catalyzed double carbonylation of o-dihaloarenes with amines presents a route to N-substituted phthalimides. rsc.org In a similar vein, the cyclization of N-substituted 2-iodobenzamides can be achieved using a palladium catalyst in the presence of a carbon monoxide source, such as phenyl formate, to yield the phthalimide ring. rsc.org These strategies underscore the versatility of palladium catalysts in facilitating the intricate bond formations required for imide synthesis. The development of new, highly active ligands, such as dialkyl biheteroaryl phosphines, has been shown to improve the efficacy of palladium-catalyzed amination, even with challenging substrates like aqueous ammonia, suppressing side reactions and enhancing selectivity. nih.gov

Key features of related palladium-catalyzed imide syntheses:

Catalysts: Systems often employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) as a precatalyst. researchgate.net

Carbon Monoxide Source: Gaseous CO, or CO surrogates like molybdenum hexacarbonyl and phenyl formate, are used for carbonylation reactions. nih.govrsc.org

Reaction Scope: These methods are versatile, allowing for the synthesis of a wide range of N-substituted phthalimides from various amines and aryl halides or related precursors. nih.govresearchgate.net

Lewis Acid Catalysis in Imide Cyclization

Lewis acids are instrumental in activating carbonyl groups, thereby facilitating the intramolecular cyclization of amic acid intermediates to form the stable five-membered imide ring. This catalytic approach can proceed under milder conditions compared to uncatalyzed thermal methods. researchgate.net The mechanism involves the coordination of the Lewis acid to the carboxylic acid or anhydride carbonyl group, which enhances its electrophilicity and promotes nucleophilic attack by the amide nitrogen. researchgate.netdigitellinc.com

A variety of Lewis acids have been employed for this purpose, including:

Niobium(V) Oxide (Nb₂O₅): This heterogeneous and reusable Lewis acid catalyst has proven effective for the direct synthesis of cyclic imides from dicarboxylic acids and amines. researchgate.net Its tolerance to basic substrates makes it particularly versatile. researchgate.net

Tantalum(V) Chloride-Silica Gel (TaCl₅-silica gel): This system has been used for a solvent-free preparation of imides from anhydrides, often in conjunction with microwave irradiation. organic-chemistry.org

Boron Trifluoride Etherate (BF₃·OEt₂): This common Lewis acid can catalyze the cyclization and rearrangement of precursors to form complex aromatic systems, demonstrating its utility in promoting intramolecular transformations. digitellinc.com

The choice of Lewis acid can be tailored to the specific substrates and desired reaction conditions, offering a versatile strategy for synthesizing a broad scope of imide derivatives. nih.gov

Applications of Specific Catalytic Systems (e.g., Fe(III) Salts, Montmorillonite-KSF)

Specific catalytic systems provide efficient and often environmentally benign pathways for bis-phthalimide synthesis.

Fe(III) Salts: Hydrated salts of iron(III) have been demonstrated as highly efficient catalysts for the transamidation of amides with various amines. organic-chemistry.org This methodology has been successfully applied to phthalimide, showcasing its potential for modifying the N-substituent of the imide ring under mild conditions. The versatility of this system allows for reactions involving primary and secondary, aliphatic, and aromatic amines. organic-chemistry.org

Montmorillonite-KSF: This acidic clay catalyst has gained significant attention as an effective, heterogeneous, and reusable catalyst for imide synthesis. jetir.org It is particularly effective for the condensation reaction between diamines and phthalic anhydrides to form bis-phthalimides. semanticscholar.orgsemanticscholar.org Montmorillonite-KSF offers several advantages over traditional acid catalysts, including non-corrosive properties, low cost, mild reaction conditions, and high yields. jetir.orgresearchgate.net Its application is frequently combined with microwave irradiation and solvent-free conditions to create highly efficient and green synthetic protocols. semanticscholar.orgresearchgate.netumich.edu

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fe(III) Salts (5 mol%) | Phthalimide, Amines | Transamidation | High efficiency, wide substrate scope | organic-chemistry.org |

| Montmorillonite-KSF | Phthalic Anhydride, Diamines | Microwave, Solvent-free | Reusable, environmentally benign, high yields | semanticscholar.orgresearchgate.net |

| Montmorillonite K-10 | Phthalic Anhydride, Diamines | Microwave, Solvent-free | Solid acid catalyst, short reaction times | semanticscholar.org |

Non-Conventional Synthesis Techniques

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, several non-conventional techniques have been developed. These methods often lead to improved yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. hakon-art.com For the synthesis of M-Xylene bis-phthalimide, irradiating a mixture of m-xylylenediamine and phthalic anhydride can reduce reaction times from hours to mere minutes. smolecule.com The microwave's dielectric heating mechanism ensures rapid and uniform temperature distribution, which minimizes thermal degradation and often leads to cleaner reactions with higher yields. smolecule.commdpi.com

This technique is frequently paired with catalysts or performed under solvent-free conditions. For example, the synthesis of bis-phthalimides from various diamines and phthalic anhydrides is efficiently catalyzed by Montmorillonite KSF or K-10 clays (B1170129) under microwave irradiation, achieving good yields in short timeframes. semanticscholar.orgsemanticscholar.org Studies have shown that microwave-assisted methods can provide yields as high as 92% in just 4-5 minutes. smolecule.com

| Method | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | m-Xylylenediamine, Phthalic Anhydride | 4–6 hours | 95–98% | smolecule.com |

| Microwave (800 W) | m-Xylylenediamine, Phthalic Anhydride, NaOAc in DMF | 4–5 minutes | 92% | smolecule.com |

| Microwave (780 W) | Phthalic Anhydride, Hydrazine (B178648) Hydrate, Montmorillonite-KSF | 5 minutes | 82% | semanticscholar.org |

Solvent-Free Reaction Conditions in Imide Preparation

Performing reactions under solvent-free, or "dry," conditions represents a significant advancement in green chemistry. This approach minimizes the use of volatile and often toxic organic solvents, reducing waste and environmental impact. researchgate.net The synthesis of bis-phthalimides is particularly amenable to this technique, often involving the grinding of solid reactants, sometimes with a solid catalyst, before heating. semanticscholar.orgmdpi.com

Solvent-free synthesis is frequently combined with microwave irradiation, which provides the energy necessary to promote the reaction between the solid reactants. epa.gov The use of Montmorillonite-KSF as a catalyst in the solventless microwave-assisted condensation of diamines with phthalic anhydride is a prime example of this synergy, resulting in high yields, clean reaction profiles, and operational simplicity. semanticscholar.orgresearchgate.net

Radical-Mediated Imide Formation

While ionic pathways are most common for imide formation, radical-mediated approaches offer an alternative synthetic route. One such method involves the dehydrative cyclization of an amic acid intermediate using a radical initiator system. A protocol utilizing ammonium persulfate ((NH₄)₂S₂O₈) and dimethyl sulfoxide (B87167) (DMSO) has been developed for this purpose. beilstein-journals.org This system facilitates the cyclization of amic acids formed from the reaction of primary amines with cyclic anhydrides.

Another approach involves the use of radical precursors like azobis(isobutyronitrile) (AIBN). Under thermal conditions, AIBN can generate a cyanoisopropyl radical, which can then interact with a suitably functionalized imide, such as N-chlorophthalimide, to create a nitrogen radical, facilitating further functionalization. rsc.org These radical-based methods provide unique pathways for the synthesis and modification of the imide core.

Precursor Functionalization and Derivatization Strategies

The synthesis of this compound and its derivatives often involves strategic functionalization of precursors to introduce the desired chemical properties. These methods are crucial for creating a diverse range of bis-phthalimide compounds with tailored characteristics.

N-Alkylation of Phthalimide Anions (e.g., Gabriel Synthesis Modifications)

The Gabriel synthesis, a well-established method for forming primary amines, can be adapted for the N-alkylation of phthalimides to create bis-phthalimide structures. wikipedia.org This process typically involves the reaction of potassium phthalimide with a dihaloalkane, such as m-xylene dibromide, to form the corresponding bis-phthalimide. byjus.com

The traditional Gabriel synthesis involves the N-alkylation of a sodium or potassium salt of phthalimide with a primary alkyl halide. wikipedia.org For bis-phthalimides, a dihaloalkane serves as the alkylating agent, leading to the formation of two C-N bonds. The reaction is a nucleophilic substitution where the phthalimide anion acts as a nucleophile. byjus.com

Modifications to the classical Gabriel synthesis aim to improve yields and broaden the scope of applicable substrates. These modifications can include the use of different bases, solvents, and alternative Gabriel reagents. wikipedia.orgthermofisher.com For instance, instead of potassium hydroxide, other bases like sodium hydride (NaH) or potassium hydride (KH) can be used to deprotonate phthalimide, forming the more nucleophilic phthalimide anion. masterorganicchemistry.com The choice of solvent can also influence the reaction; dimethylformamide (DMF) is often considered a good option, but others like dimethyl sulfoxide (DMSO) and acetonitrile (B52724) can also be employed. thermofisher.com

Challenges in the Gabriel synthesis can include low yields with secondary alkyl halides and harsh conditions for the final deprotection step to yield the primary amine. wikipedia.orgbyjus.com However, for the synthesis of bis-phthalimides themselves, this deprotection step is not always necessary.

Recent advancements have explored the use of ionic liquids as a reaction medium for the N-alkylation of phthalimide. organic-chemistry.org This approach offers advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to traditional methods. organic-chemistry.org The ionic liquids can often be recovered and reused, adding to the environmental friendliness of the process. organic-chemistry.org Phase transfer catalysts have also been employed to facilitate the N-alkylation of imides under solvent-free conditions, providing an efficient and environmentally benign alternative. researchgate.net

Table 1: Comparison of Conditions for N-Alkylation of Phthalimide

| Method | Base | Solvent | Temperature | Key Advantages |

| Traditional Gabriel | Potassium Hydroxide | Dimethylformamide (DMF) | Elevated | Well-established, versatile for primary alkyl halides. wikipedia.orgthermofisher.com |

| Ionic Liquid Medium | Potassium Hydroxide | [bmim]BF4, [bmim]PF6 | 20-80°C | Milder conditions, higher yields, reusable solvent. organic-chemistry.org |

| Solvent-Free (PTC) | Potassium Carbonate | None (Ball Milling) | Room Temperature | Environmentally friendly, spontaneous in some cases. researchgate.net |

Mitsunobu Reactions for N-Substitution

The Mitsunobu reaction provides an alternative and powerful method for the N-alkylation of phthalimides, which can be extended to the synthesis of bis-phthalimides. missouri.edu This reaction allows for the conversion of primary and secondary alcohols into a variety of compounds, including N-substituted phthalimides, under mild conditions. missouri.eduorganic-chemistry.org

The core of the Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-synthesis.comnih.gov These reagents activate the alcohol, making it susceptible to nucleophilic attack by the phthalimide. missouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is particularly relevant when dealing with chiral alcohols. missouri.eduorganic-chemistry.org

For the synthesis of bis-phthalimides, a diol, such as m-xylene dimethanol, would be reacted with two equivalents of phthalimide in the presence of the Mitsunobu reagents. The reaction is versatile and can be applied to a wide range of substrates. nih.gov

One of the main challenges of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate. organic-synthesis.com However, various protocols have been developed to simplify the purification process. organic-chemistry.org

Table 2: Key Reagents in the Mitsunobu Reaction for N-Substitution of Phthalimide

| Reagent | Function | Common Examples |

| Phosphine | Activates the azodicarboxylate and facilitates the reaction. | Triphenylphosphine (PPh3), Tributylphosphine (n-Bu3P). organic-synthesis.com |

| Azodicarboxylate | Oxidizing agent that drives the reaction forward. | Diethylazodicarboxylate (DEAD), Diisopropylazodicarboxylate (DIAD). organic-synthesis.comnih.gov |

| Nucleophile | The imide that attacks the activated alcohol. | Phthalimide. missouri.eduorganic-chemistry.org |

| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane. organic-synthesis.com |

Late-Stage Functionalization of Pre-formed Bis-Imide Frameworks

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications to a complex molecule at a late step in the synthesis. chimia.chnih.gov This approach avoids the need for de novo synthesis for each new analog, allowing for the rapid generation of a library of related compounds. nih.gov

In the context of bis-phthalimides, LSF could be applied to a pre-formed this compound framework to introduce a variety of functional groups. This would allow for the fine-tuning of the compound's properties, such as solubility, electronic properties, and thermal stability.

While specific examples of LSF on this compound are not extensively detailed in the provided search results, the general principles of LSF can be applied. mpg.de Techniques such as C-H activation could be used to directly functionalize the aromatic rings of the bis-phthalimide. mpg.de This could involve the introduction of halogens, alkyl groups, or other functionalities. Another approach could involve the functionalization of substituents already present on the phthalimide or xylene rings. For instance, if the starting phthalic anhydride contained a reactive group, this group could be modified after the formation of the bis-imide.

The development of programmable and sequential functionalization strategies for complex molecules, such as those reported for bicyclo[1.1.1]pentane bis-boronates, could provide a roadmap for the selective modification of bis-imide frameworks. nih.govresearchgate.net These methods rely on the differential reactivity of functional groups to achieve site-selective modifications. researchgate.net

Green Chemistry Principles in Bis-Phthalimide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phthalimides and bis-phthalimides to develop more environmentally friendly and sustainable processes. rsc.org This includes the use of greener solvents, catalysts, and reaction conditions. rsc.org

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the development of synthetic routes that minimize or eliminate the use of hazardous substances. researchgate.net For bis-phthalimide synthesis, this can involve several approaches.

One strategy is the use of alternative, environmentally benign solvents. Water is an ideal green solvent, and methods have been developed for the synthesis of phthalimide derivatives in high-temperature, high-pressure water/ethanol mixtures. rsc.org This approach can lead to the formation of pure crystalline products, reducing the need for extensive purification. rsc.org Supercritical carbon dioxide has also been explored as a green solvent for the synthesis of phthalimides from phthalic anhydrides and primary amines. researchgate.net

Solid-state synthesis, which is performed without a solvent, is another green approach. researchgate.net The reaction of 1,2-diaminobenzene with 1,2,4-benzenetricarboxylic anhydride to form a bis-phthalimide has been demonstrated in the solid state without the need for a catalyst. researchgate.net

The use of organocatalysis, which employs small organic molecules as catalysts, is another green alternative to metal-based catalysts. rsc.org Organocatalysts are often less toxic, less sensitive to air and moisture, and more cost-effective. rsc.org

Catalyst Reusability and Efficiency

The development of reusable and highly efficient catalysts is a cornerstone of green chemistry. rsc.org In the context of bis-phthalimide synthesis, this is an active area of research.

For instance, magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe2O4), have been shown to be effective for the synthesis of bis(indolyl)methanes, a reaction that shares some mechanistic principles with the formation of bis-imides. researchgate.net Such catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. researchgate.net

Phthalimide-N-sulfonic acid has been used as a reusable solid acid catalyst for the synthesis of biscoumarins. yu.edu.jo This type of catalyst is cost-effective, eco-friendly, and can be recovered and reused, making the process more sustainable. yu.edu.jo

The efficiency of a catalyst is also a critical factor. Catalysts that can promote the reaction at lower temperatures or in shorter reaction times contribute to a greener process by reducing energy consumption. google.com For example, certain quaternary ammonium and phosphonium salts have been shown to be effective catalysts for the imidization reaction to form bis-phthalimides, allowing the reaction to be completed in less than 6 hours. google.com

Mechanistic Investigations of Bis Phthalimide Formation and Transformation Reactions

Elucidation of Imide Formation Pathways

The formation of the imide ring is a cornerstone of M-Xylene (B151644) bis-phthalimide synthesis. This process is generally understood to proceed through a two-step mechanism involving nucleophilic attack followed by dehydration. dcu.ieresearchgate.net The specifics of these pathways and the factors influencing their rates are critical for optimizing synthesis and have been the subject of detailed kinetic studies.

Nucleophilic Attack and Dehydration Mechanisms

The synthesis of bis-phthalimides, such as M-Xylene bis-phthalimide, typically commences with the reaction between a diamine and a phthalic anhydride (B1165640) derivative. The initial step involves the nucleophilic attack of the primary amine group of the diamine on one of the carbonyl carbons of the phthalic anhydride. dcu.ieresearchgate.net This attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. dcu.ie

The general mechanism can be summarized as follows:

Nucleophilic Attack: The amino group of the diamine acts as a nucleophile, attacking a carbonyl carbon of the phthalic anhydride.

Ring Opening: This leads to the formation of a transient tetrahedral intermediate which then collapses, resulting in the opening of the anhydride ring to form a phthalamic acid.

Intramolecular Cyclization: The newly formed amide group's nitrogen attacks the carboxylic acid group within the same molecule.

Dehydration: A molecule of water is eliminated, resulting in the formation of the stable five-membered imide ring.

This two-step process occurs at both ends of the diamine, ultimately yielding the bis-phthalimide structure.

Kinetic Studies of Imidization Processes

Kinetic studies of imidization are crucial for understanding reaction rates and optimizing conditions for polymer synthesis. The thermal imidization of polyamic acids, the precursors to polyimides, has been a significant area of research. researchgate.net These studies often reveal that the imidization process is complex and can be influenced by various factors, including temperature, solvent, and the presence of catalysts. researchgate.netnasa.gov

The conversion of polyamic acid to polyimide is not always a straightforward, irreversible reaction. It can be accompanied by side reactions, such as the hydrolysis of anhydride groups by the water released during imidization, and the decomposition and reformation of the polyamic acid itself. researchgate.net A kinetic model for the thermal imidization of a soluble polyamic acid in solution considered the elementary reactions of imidization, synthesis, and decomposition of the polyamic acid, along with the reversible hydrolysis of anhydride end groups. researchgate.net

Table 1: Factors Influencing Imidization Kinetics

| Factor | Effect on Imidization | References |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate of imidization but can also promote degradation or unwanted side reactions. | google.com |

| Solvent | Solvents can influence the reaction by complexing with the amic acid intermediate, affecting the rate of cyclization. | nasa.gov |

| Catalyst | Catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, can accelerate the imidization reaction, allowing for lower reaction temperatures. | google.com |

| Initial Monomer Concentration | Higher initial concentrations of the precursor polyamic acid can increase the impact of side reactions like hydrolysis of terminal anhydride groups. | researchgate.net |

Mechanisms of Catalyzed Reactions Involving Bis-Phthalimides

Bis-phthalimides can participate in a variety of catalyzed reactions, enabling the formation of new chemical bonds and the synthesis of complex molecules. The mechanisms of these reactions are often intricate, involving organometallic intermediates and distinct catalytic cycles.

Gold-Catalyzed Amination: Electrophilic Aromatic Metalation

Gold catalysts have emerged as powerful tools in organic synthesis, capable of activating unsaturated carbon-carbon bonds and facilitating C-H bond functionalization. ecnu.edu.cn In the context of reactions involving phthalimides, gold catalysis can be employed for amination reactions. A proposed mechanism for gold-catalyzed aromatic C(sp²)–H amination with phthalimide (B116566) involves an electrophilic aromatic metalation pathway. ecnu.edu.cn

The catalytic cycle is thought to proceed as follows:

Activation: A gold(I) complex activates an alkyne or other unsaturated system, making it more electrophilic. acs.org

Electrophilic Aromatic Substitution: The activated species undergoes an electrophilic attack on an aromatic ring. In the case of intramolecular reactions, this leads to cyclization. acs.org

Protodeauration: The resulting aryl-gold intermediate undergoes protodeauration, regenerating the catalytically active gold species and yielding the final product. mdpi.com

For intermolecular reactions, such as the amination of arenes with phthalimide, a gold catalyst can facilitate the C-N bond formation. The regioselectivity of the amination is determined by the position of the electrophilic aromatic metalation. ecnu.edu.cn Gold(III) species, generated in situ from Au(I) precursors, can also be catalytically active. researchgate.net

Palladium-Catalyzed C-N Bond Formation: Insertion and Elimination Pathways

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-nitrogen (C-N) bonds, with wide applications in the synthesis of pharmaceuticals, materials, and agrochemicals. nih.govnih.govacs.orgacs.org The mechanism of palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

When reacting an aryl halide with an amine (or an imide like phthalimide), the generally accepted mechanism is:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd(II)-X).

Amine Coordination and Deprotonation: The amine (or imide) coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium amido complex (Ar-Pd(II)-NR₂).

Reductive Elimination: This is often the turnover-limiting step, where the C-N bond is formed by the elimination of the arylamine product from the palladium center, regenerating the palladium(0) catalyst. nih.govnih.govacs.org

Kinetic studies have provided significant insight into this process. For instance, in the palladium-catalyzed amination of aryl chlorides with aqueous ammonia, kinetic and spectroscopic data support a cycle where reductive elimination of the primary arylamine is the rate-limiting step. nih.gov An equilibrium between arylpalladium(II) amido and arylpalladium(II) hydroxo complexes can occur before this final step. nih.govnih.govacs.org The choice of ligand is critical for catalyst stability and to suppress side reactions like hydrodehalogenation or diarylamine formation. nih.govorganic-chemistry.org

Table 2: Key Steps in Palladium-Catalyzed C-N Bond Formation

| Step | Description | Intermediate |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Aryl-Pd(II)-Halide Complex |

| Ligand Exchange/Deprotonation | The amine displaces the halide and is deprotonated. | Aryl-Pd(II)-Amido Complex |

Radical Mechanism Intermediates in Imide Synthesis

While many imide syntheses proceed through ionic pathways, radical mechanisms also play a significant role, particularly in transformations involving N-substituted phthalimides. N-centered radicals, especially the phthalimide-N-oxyl (PINO) radical, are key intermediates in various synthetic transformations. acs.org

N-hydroxyphthalimide (NHPI) is a well-known catalyst that can be converted to the PINO radical, a species stable enough to act as a catalytically active hydrogen atom abstractor. acs.org The generation of N-centered radicals from phthalimide derivatives can be achieved through several methods:

Single-Electron Transfer (SET): Photoredox catalysis can be used to generate N-centered radicals from precursors like N-acyloxyphthalimides or N-chlorophthalimides through a SET process. chinesechemsoc.orgnih.gov Irradiation with visible light excites a photocatalyst, which then reduces the phthalimide derivative, leading to the cleavage of a weak N-O or N-Cl bond to form an imidyl radical. chinesechemsoc.orgnih.gov

Thermal or Chemical Initiation: Radical initiators can induce the homolytic cleavage of bonds in N-substituted phthalimides to generate radicals. acs.org

Oxidation of N-hydroxyphthalimide: NHPI can be oxidized to the PINO radical by oxidants like chlorine dioxide. acs.org This PINO radical can then abstract a hydrogen atom from a substrate, initiating a radical chain reaction. acs.org

Once formed, these N-centered radicals are versatile intermediates. For example, in the electrochemical reduction of N-(arylthio)phthalimides, a radical anion is formed, followed by the cleavage of the N-S bond. researchgate.net The incoming electron is hosted by the phthalimidyl group, indicating a homolytic dissociation mechanism. researchgate.net These radical intermediates can participate in addition reactions, cyclizations, and cross-coupling reactions, providing pathways to complex molecules that are complementary to ionic methods. nih.govbeilstein-journals.org

Photochemical Reaction Mechanisms of Bis-Phthalimide Systems

The photochemistry of phthalimides, including bis-phthalimide systems, is characterized by a rich variety of reaction pathways initiated by the absorption of light. These transformations are largely dictated by the nature of the excited state and the presence of suitable reaction partners or intramolecular functionalities. The core phthalimide chromophore, upon excitation, can engage in hydrogen abstraction, cycloaddition, and single electron transfer (SET) reactions. irb.hrresearchgate.net The specific focus on this compound involves understanding how the two phthalimide units, linked by a m-xylene spacer, influence each other's photochemical behavior.

Excited-State Proton Transfer Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant deactivation pathway for molecules possessing both proton-donating and proton-accepting groups in close proximity. mdpi.com This process involves the transfer of a proton within the molecule upon electronic excitation, leading to the formation of a tautomeric species that often exhibits a large Stokes shift in its fluorescence spectrum. mdpi.comresearchgate.net

In the context of phthalimide derivatives, ESIPT is typically observed when a hydroxyl or amino group is present on the phthalimide ring or the N-substituent, positioned to form an intramolecular hydrogen bond with a carbonyl oxygen. mdpi.comdcu.ie For a molecule like this compound, which lacks inherent proton-donating groups for a classic ESIPT process, this phenomenon would not be a primary photochemical pathway. However, the principles of ESIPT are crucial for understanding the photochemistry of functionalized phthalimides. The process is known to be extremely fast, occurring on a sub-picosecond to picosecond timescale, and is influenced by factors such as the geometry of the hydrogen bond, solvent polarity, and the acidity/basicity of the involved groups in the excited state. mdpi.comresearchgate.net

Studies on related systems, such as N-(2-hydroxyphenyl)phthalimide, show that while they possess the structural motif for ESIPT, they may undergo alternative thermal or photochemical reactions, like cyclization, instead. dcu.ie This highlights the competition between different reaction pathways available to the excited molecule.

Table 1: Factors Influencing Excited-State Proton Transfer (ESIPT)

| Factor | Description |

|---|---|

| Molecular Structure | Presence of proximate proton donor (e.g., -OH, -NH2) and acceptor (e.g., C=O) groups is essential. mdpi.com |

| Hydrogen Bond Geometry | The distance and angle of the intramolecular hydrogen bond significantly affect the efficiency of proton transfer. researchgate.net |

| Solvent Effects | Solvent polarity and hydrogen-bonding capability can influence the potential energy barrier of the ESIPT process and stabilize the resulting tautomer. researchgate.net |

| Excited-State Acidity/Basicity | Upon excitation, the acidity of the proton donor and the basicity of the proton acceptor increase, driving the transfer. mdpi.com |

Intramolecular and Intermolecular Photoreactions of Phthalimide Derivatives

The phthalimide chromophore is a versatile participant in both intramolecular and intermolecular photoreactions, which can generally be categorized as hydrogen abstractions, cycloadditions, and single electron transfer (SET) initiated processes. irb.hrresearchgate.net

Intramolecular Reactions: When a suitable hydrogen donor is present within the same molecule, typically on the N-alkyl side chain, intramolecular hydrogen abstraction can occur. beilstein-journals.org This Norrish Type II-like reaction involves the abstraction of a γ- or δ-hydrogen atom by the excited carbonyl group of the phthalimide, forming a 1,4- or 1,5-biradical intermediate, respectively. irb.hrbeilstein-journals.org This biradical can then undergo several pathways:

Cyclization: Forming new heterocyclic rings, such as benzazepinedione derivatives. irb.hrbeilstein-journals.org

Fragmentation: Cleavage of the bond between the α- and β-carbons of the side chain. irb.hr

Secondary Hydrogen Transfer: Leading to the formation of an enol-like intermediate which tautomerizes back to a different isomer. irb.hr

For example, the photolysis of N-(4-homoadamantyl)phthalimide results in a major product arising from regioselective δ-hydrogen abstraction followed by stereoselective cyclization of the resulting 1,5-biradical. beilstein-journals.org

Intermolecular Reactions: In the presence of an external hydrogen donor, such as an alcohol or an alkylbenzene, the excited phthalimide can abstract a hydrogen atom to initiate an intermolecular reaction. beilstein-journals.orgclockss.org For instance, irradiating N-methylphthalimide in the presence of p-xylene (B151628) leads to the formation of an addition product where the p-methylbenzyl group is attached to the phthalimide ring, postulating a primary hydrogen abstraction from the benzylic position. clockss.org These reactions often compete with the photoreduction of the phthalimide to a hydroxyphthalimidine. clockss.org

Pyromellitic diimides, which are structurally related to bis-phthalimides, undergo intermolecular photoreactions with alkyl carboxylates to yield mono- and bis-alkylation products. mdpi.com This suggests that this compound could potentially undergo similar intermolecular additions if irradiated in the presence of suitable reaction partners.

Table 2: Key Photoreactions of Phthalimide Derivatives

| Reaction Type | Description | Typical Products |

|---|---|---|

| Intramolecular H-Abstraction | Abstraction of a γ- or δ-hydrogen from the N-substituent by the excited phthalimide carbonyl. irb.hrbeilstein-journals.org | Benzazepinediones, azetidinols. irb.hrresearchgate.net |

| Intermolecular H-Abstraction | Abstraction of a hydrogen atom from a solvent or other molecule (e.g., toluene). clockss.org | Alkylated phthalimidine derivatives, photoreduction products. clockss.org |

| [2+2] Cycloaddition | Reaction with alkenes to form benzoazepindione products. irb.hr | Benzoazepindiones. irb.hr |

| Photoinduced Electron Transfer (PET) | Electron transfer from a donor molecule to the excited phthalimide. jcu.edu.auresearchgate.net | Radical coupling products, cyclized heterocycles. jcu.edu.au |

Electron Transfer Mechanisms in Photoinduced Processes

The phthalimide moiety in its excited singlet and triplet states is a potent electron acceptor, making Photoinduced Electron Transfer (PET) a dominant mechanistic pathway in the presence of suitable electron donors. jcu.edu.aubeilstein-journals.orgexlibrisgroup.com The triplet state of N-alkylphthalimides has a reduction potential that allows it to oxidize donors with oxidation potentials less than approximately 1.6 V vs. SCE. researchgate.net

The PET process involves the transfer of an electron from a donor molecule (D) to the excited phthalimide (P*), generating a radical ion pair [P•⁻ D•⁺]. exlibrisgroup.com The fate of this radical ion pair determines the final products and is a point of mechanistic divergence. exlibrisgroup.com

Key subsequent steps include:

Back Electron Transfer (BET): The radical ion pair can recombine to regenerate the ground state reactants (P and D). This is a non-productive pathway that reduces the quantum yield of product formation. beilstein-journals.orgrsc.org

Proton Transfer/Leaving Group Extrusion: Following the initial electron transfer, a proton or another leaving group (like a silyl (B83357) cation or carbon dioxide from a carboxylate) can be transferred from the donor radical cation. clockss.orgexlibrisgroup.com This generates a pair of neutral radicals.

Radical Coupling: The resulting neutral radicals can then combine to form a new carbon-carbon bond, leading to addition or cyclization products. clockss.orgjcu.edu.au

This PET mechanism is the basis for a wide range of synthetic applications, including the formation of five- and six-membered heterocycles, macrocycles, and photodecarboxylation reactions. jcu.edu.aursc.org For instance, the irradiation of N-adamantylphthalimides bearing carboxylic acid groups leads to decarboxylation via PET from the carboxylate to the excited phthalimide. rsc.org The efficiency of these reactions depends on the competition between back electron transfer and the subsequent chemical steps like decarboxylation. rsc.org In the case of this compound, the two phthalimide units could potentially act in concert or independently in PET processes, depending on the nature and location of the electron donor.

Table 3: Mechanistic Steps in Phthalimide Photoinduced Electron Transfer (PET)

| Step | Process Description | Intermediates |

|---|---|---|

| 1. Excitation | Phthalimide (P) absorbs a photon to form an excited state (P*). | P* (Singlet or Triplet) |

| 2. Electron Transfer | P* accepts an electron from a donor (D). | Radical Ion Pair [P•⁻ D•⁺] |

| 3. Ion Pair Evolution | The radical ion pair can undergo back electron transfer or further reaction. exlibrisgroup.comrsc.org | [P•⁻ D•⁺] |

| 4. Secondary Reaction | Proton transfer, decarboxylation, or desilylation from D•⁺. clockss.orgexlibrisgroup.com | Neutral Radical Pair [P-H• D•] or [P•⁻ D + CO₂] |

| 5. Product Formation | Combination of the neutral radicals to form the final product. clockss.org | C-C or C-Heteroatom Bonded Adduct |

Coordination Chemistry and Supramolecular Assembly of Bis Phthalimide Ligands

Design Principles for Bis-Phthalimide Ligands

The rational design of ligands is fundamental to controlling the architecture and properties of the resulting metal complexes. For bis-phthalimide ligands, the bridging linker and the electronic and steric nature of the coordination sites are the primary elements that can be modified to direct the assembly of desired supramolecular structures.

In the case of M-Xylene (B151644) bis-phthalimide, the meta-substitution on the benzene (B151609) ring places the two methylene-phthalimide groups at an approximate 120-degree angle relative to each other. This divergent orientation makes it sterically difficult for both phthalimide (B116566) groups to coordinate to the same metal center in a chelating fashion. Instead, this geometry predisposes the ligand to act as an angular bridging unit, connecting two different metal centers. This contrasts with an ortho-xylene linker, which would orient the groups for potential chelation, or a para-xylene linker, which would act as a linear bridging ligand. The semi-rigid nature of the m-xylene bridge provides a balance between conformational stability and the flexibility needed to accommodate the coordination spheres of various metal ions. The structural differences in complexes made from similar ditopic ligands can often be attributed to the different conformations adopted by the ligands. rsc.org

The coordination properties of bis-phthalimide ligands are heavily influenced by the steric and electronic environment of the donor atoms. nih.gov The primary coordination sites on the phthalimide moiety are the two carbonyl oxygen atoms, which act as Lewis bases. The reactivity and final arrangement of metal complexes are largely determined by these steric and electronic factors. nih.gov

Electronic Effects: The Lewis basicity of the carbonyl oxygen atoms, and thus the strength of the metal-ligand bond, can be tuned by introducing substituents on the aromatic ring of the phthalimide group. Electron-withdrawing groups (e.g., nitro, halo groups) would decrease the electron density on the oxygen atoms, making them weaker donors. Conversely, electron-donating groups (e.g., alkoxy, alkyl groups) would enhance the basicity of the carbonyls, potentially leading to stronger coordination.

Steric Effects: The accessibility of the carbonyl coordination sites can be controlled by introducing bulky substituents near the donor atoms. Large groups can sterically hinder the approach of a metal ion, influencing the coordination number and geometry of the resulting complex. This steric crowding can define the predominance of certain linkers in the final structural arrangement, leading to outcomes ranging from monomers to coordination polymers. nih.gov Phthalimide derivatives have been designed with various substituents to modulate properties for applications such as drug discovery, where steric and electronic properties are key to biological activity. acs.org

Crystallographic and Structural Characterization of Bis-Phthalimide Complexes

The precise three-dimensional arrangement of atoms and molecules within a crystal is crucial for understanding the properties and behavior of bis-phthalimide complexes. X-ray crystallography and other structural analysis techniques provide invaluable insights into their intricate architectures.

Single Crystal X-Ray Diffraction Analysis of Metal Complexes

Single crystal X-ray diffraction is a powerful tool for determining the exact structure of crystalline compounds. This technique has been instrumental in characterizing a variety of metal complexes involving bis-phthalimide ligands. For instance, the reaction of N,N′-di(2-picolyl)-1,4,5,8-naphthalenetetracarboxylic diimide (L1), a related bis-imide ligand, with zinc chloride results in the formation of one-dimensional coordination polymers. rsc.org Similarly, the reaction of L1 with silver hexafluoroantimonate yields a one-dimensional polymer where weak carbonyl coordination is observed alongside stronger coordination from the pyridyl groups. rsc.org

The structural analysis of these complexes reveals detailed information about their crystal systems, space groups, and unit cell dimensions, which are fundamental to understanding their solid-state properties.

Analysis of Ligand Conformation and Chelation Geometry

For example, in complexes of N-(2-picolyl) substituted bis-imide ligands, an N,O-chelating mode has been observed. rsc.org The flexibility of the ligand allows it to bend and twist, enabling the nitrogen and oxygen atoms to coordinate effectively with the metal center. This conformational flexibility is a key aspect in the design of synthetic host molecules for specific guest recognition. bris.ac.uk The solid-state geometry of a chiral bis-phthalimide has been determined by X-ray diffraction analysis, providing insights into the degenerate exciton (B1674681) interaction between the two phthalimide chromophores. acs.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the stability and properties of the crystalline material. researchgate.net

Supramolecular Architectures and Self-Assembly

The ability of molecules to spontaneously organize into larger, well-defined structures is a cornerstone of supramolecular chemistry. Bis-phthalimide ligands, due to their structural features, are excellent building blocks for the construction of complex supramolecular architectures through self-assembly processes.

Formation of Hydrogen-Bonded Organic Frameworks

Hydrogen bonds are highly directional and specific non-covalent interactions that can be used to construct robust and predictable supramolecular structures. tue.nl Bis-phthalimide derivatives can be designed to include hydrogen bonding motifs, enabling the formation of hydrogen-bonded organic frameworks (HOFs).

These frameworks are crystalline materials where molecules are held together by a network of hydrogen bonds. The exploration of naphthalene-based building blocks with various d-metal ions has led to the formation of extended structures, with single crystal X-ray analysis being a key technique for their characterization. wordpress.com

Theoretical and Computational Chemistry Studies of M Xylene Bis Phthalimide Systems

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure and dynamic behavior of M-Xylene (B151644) bis-phthalimide. These methods are crucial for predicting its physical and chemical properties.

The flexibility of the M-Xylene bis-phthalimide molecule is primarily due to the rotation around the single bonds connecting the central xylene ring to the phthalimide (B116566) groups. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.

Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima corresponding to stable conformers. For the related m-xylene molecule, conformational analysis has identified multiple stable conformers, suggesting that the bis-phthalimide derivative would also possess a complex conformational landscape. dergipark.org.tr

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical Data) This table is illustrative and based on typical findings for similar molecules.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Anti (Extended) | ~180° | 0.00 | Minimal steric hindrance |

| Gauche 1 | ~60° | 1.5 | Potential for weak C-H···O hydrogen bonding |

| Gauche 2 | ~-60° | 1.5 | Potential for weak C-H···O hydrogen bonding |

| Eclipsed (Folded) | ~0° | > 5.0 | High steric repulsion, possible n-π interactions |

Prediction of Supramolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in the solid state is governed by supramolecular interactions. Phthalimide moieties are known to participate in a variety of non-covalent interactions, including π-π stacking, dipole-dipole interactions, and C-H···O hydrogen bonds. nih.gov

Computational predictions of crystal packing involve searching for the most thermodynamically stable three-dimensional arrangement of molecules. The phthalimide groups, with their polar carbonyl functions and aromatic rings, are primary sites for these interactions. Studies on related phthalimide-containing molecules show that π-π stacking is a dominant packing motif, with typical distances between parallel aromatic rings being in the range of 3.3 to 3.8 Å. semanticscholar.orgrsc.org

Computational Mechanistic Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. researchgate.net It can be applied to investigate the synthesis of this compound, which typically involves the condensation reaction between m-xylylenediamine (B75579) and phthalic anhydride (B1165640).

DFT calculations can model the entire reaction pathway, starting from the reactants, through intermediates, to the final products. This involves mapping the potential energy surface of the reaction. For the synthesis, the mechanism likely involves nucleophilic attack of the amine group on the carbonyl carbon of the anhydride, followed by ring-opening and subsequent dehydration to form the imide ring. DFT can help identify the key intermediates and determine the feasibility of different proposed mechanistic steps. researchgate.net For example, calculations can clarify the role of catalysts and the effect of solvent on the reaction mechanism.

A critical aspect of mechanistic studies is the identification of transition states—the highest energy points along the reaction coordinate. DFT methods are used to locate the precise geometry of these short-lived species and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy barrier. This value is directly related to the reaction rate. By calculating these barriers for each step of a proposed mechanism, the rate-determining step can be identified. For the imidization reaction to form this compound, DFT can be used to calculate the energy barriers for both the initial addition of the amine and the final dehydration step, providing a quantitative understanding of the reaction kinetics.

Table 2: Calculated Activation Energy Barriers for the Synthesis of an Imide (Illustrative DFT Data) This table presents typical values for a generic phthalimide synthesis and is for illustrative purposes.

| Reaction Step | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP/6-31G(d) | PCM (Acetic Acid) | 15.2 |

| Dehydration (Ring Closure) | B3LYP/6-31G(d) | PCM (Acetic Acid) | 25.8 (Rate-determining) |

Computational Approaches to Structure-Property Relationships (non-biological focus)

Computational chemistry can establish direct links between the molecular structure of this compound and its macroscopic properties, particularly those relevant to materials science.

By modifying the structure in silico—for example, by changing the substitution pattern on the phthalimide or xylene rings—researchers can predict how these changes will affect properties like thermal stability, electronic behavior, and mechanical strength. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.trresearchgate.net The HOMO-LUMO gap is an important indicator of the molecule's electronic properties and its potential use in organic electronics.

Structure-property relationship studies on related organic π-conjugated molecules have demonstrated that subtle changes in molecular geometry, such as the twist angle between aromatic units, can significantly impact electronic properties and solid-state packing. semanticscholar.orgrsc.orgrsc.org For this compound, computational models could predict how twisting the phthalimide groups relative to the xylene core would alter the π-conjugation and, consequently, the material's absorption spectrum and charge transport properties. These theoretical predictions can guide synthetic efforts toward materials with tailored characteristics for specific applications.

Predictive Modeling for the Design of Novel Bis-Phthalimide Derivatives

Predictive modeling, utilizing computational chemistry, serves as a powerful tool in the rational design of new bis-phthalimide derivatives with tailored properties. By simulating molecular structures and their electronic characteristics, researchers can forecast the potential efficacy and behavior of yet-to-be-synthesized compounds. This in-silico approach accelerates the discovery process, reduces experimental costs, and allows for a systematic exploration of the vast chemical space of possible derivatives.

The core of this predictive capability lies in the application of quantum chemical methods, such as Density Functional Theory (DFT). These methods are employed to calculate the optimized geometries, electronic structures, and energies of various substituted this compound systems. For instance, by introducing different functional groups to the xylene or phthalimide rings, models can predict how these modifications will influence key molecular properties. This predictive power is crucial for designing materials with specific electronic, optical, or thermal characteristics.

Analysis of Molecular Descriptors for Performance Optimization

To systematically optimize the performance of this compound derivatives, computational studies focus on the analysis of various molecular descriptors. These descriptors are quantitative values derived from the molecular structure that can be correlated with macroscopic properties and performance metrics. Key descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment.

The HOMO and LUMO energy levels are particularly important as they provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between them is a critical parameter that influences the molecule's electronic conductivity and optical properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower kinetic stability. By systematically modifying the structure of this compound and calculating these descriptors, researchers can establish structure-property relationships. This allows for the fine-tuning of the molecular architecture to achieve desired performance characteristics, such as improved charge transport or specific light absorption profiles.

Table 1: Calculated Molecular Descriptors for this compound and a Hypothetical Derivative This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for a wide range of this compound derivatives are not readily available in public literature.

Theoretical Studies of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical and physical properties. Theoretical investigations provide a detailed picture of the arrangement and energies of electrons within this compound systems, which is essential for understanding their spectroscopic signatures and charge transfer capabilities.

Investigation of Electronic Transitions and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (such as UV-Vis spectra). By calculating the energies and oscillator strengths of electronic transitions, researchers can identify the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments.

For this compound, theoretical studies can predict the wavelengths of maximum absorption and the corresponding molecular orbitals involved in these transitions. For instance, a transition from the HOMO to the LUMO is often the lowest energy transition and dictates the onset of light absorption. The analysis of these transitions provides a theoretical basis for interpreting experimental spectroscopic data and understanding how structural modifications can alter the color and photophysical properties of the material.

Table 2: Predicted Electronic Transitions for this compound This table presents hypothetical TD-DFT calculation results for illustrative purposes.

Charge Transfer Characteristics in Bis-Phthalimide Materials

The ability of a material to transport charge is fundamental to its application in electronic devices. In bis-phthalimide materials, charge transfer can occur both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). Theoretical calculations are instrumental in characterizing these charge transfer processes.

Intramolecular charge transfer often occurs from an electron-rich part of the molecule to an electron-poor part upon photoexcitation. The nature and extent of this charge transfer can be analyzed by examining the electron density distribution in the ground and excited states. For this compound, the central xylene unit can act as a bridge between the two electron-accepting phthalimide groups. Computational models can quantify the amount of charge transferred and the pathways through which it occurs.

Intermolecular charge transfer is crucial for conductivity in solid-state materials. The efficiency of this process depends on the relative orientation of neighboring molecules (packing) and the electronic coupling between them. Theoretical studies can model the interactions between pairs or larger aggregates of this compound molecules to calculate charge transfer integrals. These calculations provide a measure of the electronic coupling and are essential for predicting the charge mobility in a material. By understanding how molecular structure influences both intra- and intermolecular charge transfer, scientists can design new bis-phthalimide derivatives with enhanced performance for applications in organic electronics.

Q & A

Basic Question: What are the optimal synthetic routes for M-xylene bis-phthalimide, and how can purity be validated?

Methodological Answer:

The synthesis of M-xylene bis-phthalimide typically involves condensation reactions between phthalic anhydride derivatives and m-xylene diamine. Key steps include:

- Reagent stoichiometry : Maintain a 2:1 molar ratio of phthalic anhydride to m-xylene diamine to avoid side products.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) under reflux conditions to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol) to isolate the product.

- Characterization : Validate purity via 1H/13C NMR (peak assignments for aromatic protons and imide groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Question: How can protein-based stable isotope probing (Protein-SIP) elucidate anaerobic biodegradation pathways of this compound?

Methodological Answer:

Protein-SIP involves incubating microbial consortia with 13C-labeled M-xylene bis-phthalimide and tracking isotopic incorporation into proteins. Key steps:

- Isotope labeling : Synthesize M-xylene bis-phthalimide with 13C-methyl groups to trace metabolic assimilation.

- Metaproteomic analysis : Extract proteins from cultures, digest with trypsin, and analyze via LC-MS/MS .

- Data interpretation : Identify 13C-enriched peptides linked to enzymes in pathways like the Wood-Ljungdahl pathway (for CO2 fixation) or sulfate reduction (common in Desulfobacteriaceae).

- Limitations : Distinguish between labeled proteins from primary degraders (e.g., Desulfobacteriaceae) and cross-feeding organisms (e.g., Epsilonproteobacteria) using isotopic enrichment thresholds (e.g., >19 atom% 13C) .

Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

Methodological Answer:

- FT-IR : Confirm imide functionality via C=O stretching vibrations (1770–1710 cm⁻¹) and C-N-C asymmetric stretching (1380–1250 cm⁻¹).

- NMR : Use 1H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and 13C NMR for carbonyl carbons (δ 165–175 ppm).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in phthalimide rings).

- Cross-validation : Compare spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Question: How should researchers address contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

Contradictions may arise from:

- Experimental variability : Differences in enzyme sources (e.g., recombinant vs. native), buffer conditions (pH, ionic strength), or substrate concentrations.

- Data normalization : Standardize inhibition assays using positive controls (e.g., known inhibitors) and express results as % activity relative to baseline .

- Statistical analysis : Apply ANOVA or t-tests to assess significance, and report confidence intervals for IC50 values.

- Meta-analysis : Compare datasets across studies using systematic review frameworks to identify confounding variables (e.g., impurities in compound batches) .

Basic Question: What are the best practices for designing reproducible toxicity assays involving this compound?

Methodological Answer:

- Model organisms : Use standardized cell lines (e.g., HEK293 for mammalian toxicity) or microbial models (e.g., Vibrio fischeri for ecotoxicity).

- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements.

- Endpoint selection : Measure viability (MTT assay), oxidative stress (ROS detection), or genotoxicity (Comet assay).

- Quality control : Include solvent controls (e.g., DMSO) and validate compound stability under assay conditions via HPLC monitoring .

Advanced Question: How can computational modeling predict the photodegradation kinetics of this compound in environmental systems?

Methodological Answer:

- Quantum chemical calculations : Use DFT (e.g., Gaussian09) to simulate UV-Vis absorption spectra and identify reactive sites for photolytic cleavage.

- Kinetic modeling : Apply pseudo-first-order kinetics to predict degradation rates under varying light intensities and pH conditions.

- Environmental parameters : Incorporate QSAR models to estimate half-lives in water or soil based on logP and solubility data.

- Validation : Cross-check predictions with laboratory-scale photoreactors using HPLC-MS to detect degradation intermediates .

Basic Question: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer:

- Detailed protocols : Specify reaction times, temperatures, and purification yields.

- Instrument calibration : Report NMR spectrometer frequencies (e.g., 400 MHz) and MS ionization methods (e.g., ESI+).

- Data archiving : Deposit raw spectra and chromatograms in supplementary information with clear file-naming conventions (e.g., “Figure_S1_NMR_spectrum.pdf”) .

Advanced Question: What strategies resolve ambiguities in the role of co-metabolizing organisms during this compound degradation?

Methodological Answer:

- Metagenomic sequencing : Identify microbial community shifts via 16S rRNA amplicon sequencing (Illumina MiSeq) during degradation.

- Isolation studies : Use selective media to culture dominant phylotypes (e.g., Desulfobacteriaceae) and test their degradation capacity in monoculture.

- Metabolite tracing : Apply 13C-labeled intermediates (e.g., phthalic acid) to track cross-feeding dynamics via NanoSIMS imaging .

Basic Question: How to optimize solvent systems for chromatographic separation of this compound isomers?

Methodological Answer:

- HPLC conditions : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve isomers.

- Detection : Monitor at 254 nm (aromatic absorbance) and confirm peak identity via spiking with authentic standards .

- Method validation : Assess resolution (R > 1.5), retention time reproducibility (%RSD < 2%), and limit of detection (LOD < 0.1 µg/mL) .